molecular formula C10H13N5 B109702 N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine CAS No. 2365-40-4

N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine

Cat. No.: B109702
CAS No.: 2365-40-4
M. Wt: 203.24 g/mol
InChI Key: HYVABZIGRDEKCD-UHFFFAOYSA-N
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Description

N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine (HMDB ID: HMDB0245646), also known as isopentenyladenine (iP) or N⁶-(Δ²-isopentenyl)adenine, is a 6-alkylaminopurine derivative. It features a purine core substituted at the 6-position with a branched alkenyl chain (3-methylbut-2-en-1-yl) (Figure 1). Key characteristics include:

  • Molecular formula: C₁₀H₁₃N₅
  • Molar mass: 203.24 g/mol
  • Structural features: A bicyclic purine fused with an imidazole ring and a hydrophobic isopentenyl group .
  • Biological role: A primary metabolite involved in growth and development, detected in foods like tea leaves and kiwis, and linked to the human exposome .

Properties

IUPAC Name

N-(3-methylbut-2-enyl)-7H-purin-6-amine
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InChI

InChI=1S/C10H13N5/c1-7(2)3-4-11-9-8-10(13-5-12-8)15-6-14-9/h3,5-6H,4H2,1-2H3,(H2,11,12,13,14,15)
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InChI Key

HYVABZIGRDEKCD-UHFFFAOYSA-N
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Canonical SMILES

CC(=CCNC1=NC=NC2=C1NC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H13N5
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DSSTOX Substance ID

DTXSID10178325
Record name 6-(3-Methyl-2-buten-1-ylamino)purine
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Molecular Weight

203.24 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name N(6)-(delta(2)-Isopentenyl)adenine
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CAS No.

2365-40-4
Record name Isopentenyladenine
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Biochemical Analysis

Biochemical Properties

N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with 4-hydroxy-3-methylbut-2-enyl diphosphate reductase, an enzyme involved in the MEP pathway. This interaction is crucial for the biosynthesis of terpenes, which are essential components in various biological processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific proteins can lead to changes in the expression of genes involved in metabolic pathways, thereby altering cellular metabolism. Additionally, it can modulate cell signaling pathways, impacting cell function and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes, such as 4-hydroxy-3-methylbut-2-enyl diphosphate reductase, inhibiting or activating their activity. This binding can lead to changes in the expression of genes involved in various biochemical pathways, thereby exerting its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the expression level of enzymes interacting with this compound can vary over time, affecting its overall impact on cellular processes. Long-term studies in vitro and in vivo have provided insights into the temporal dynamics of its effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways. Threshold effects have been observed, indicating the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the MEP pathway. It interacts with enzymes such as 4-hydroxy-3-methylbut-2-enyl diphosphate reductase, influencing the biosynthesis of terpenes and other metabolites. These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is crucial for elucidating the compound’s overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. Detailed studies on its subcellular localization provide insights into its role in various biochemical processes.

Biological Activity

N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine, also known as 3-(3-Methyl-2-buten-1-yl)-3H-purin-6-amine, is a significant compound within the purine derivative class, exhibiting diverse biological activities that warrant detailed exploration. This article reviews its biological activity, synthesis, potential applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₃N₅, with a molecular weight of approximately 203.24 g/mol. Its unique structure features a branched alkene substituent at the nitrogen atom, contributing to its potential biological activity and chemical reactivity.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, derivatives of purine compounds have demonstrated effective minimum inhibitory concentrations (MIC) against pathogens such as E. coli and K. pneumoniae .

2. Cytokinin Activity

As a purine derivative, this compound may function similarly to cytokinins, which are plant hormones that regulate cell division and growth. Studies have suggested that it could activate cytokinin receptors in plants, influencing developmental processes such as shoot and root growth .

3. Antioxidant Properties

This compound has been reported to exhibit antioxidant activity, protecting cells from oxidative stress. This property is crucial for potential therapeutic applications in diseases where oxidative damage is a factor .

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may modulate these pathways by binding to purine receptors or other related proteins, thus influencing various biochemical processes .

Synthesis Methods

The synthesis of this compound can be achieved through several organic reactions:

  • Alkylation Reactions : Utilizing 6-chloropurine as a precursor.
  • Direct Alkylation : Involving the substitution at the N9 position of the purine ring.
  • Multi-step Synthesis : Combining various organic reactions to yield the final product.

These methods enable efficient production for research and potential applications in agriculture and medicine .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
N(6)-dimethylallyladenineDimethylallyl group at position sixUsed as a plant growth regulator
6-(γ,γ-Dimethylallylamino)purineDimethylallyl group attached to purineExhibits anti-cancer properties
N-(2-Isopentenyl)adenineSimilar side chain but lacks silyl groupsMore prevalent in plant hormone studies

This compound stands out due to its specific branched alkene substituent, which may confer unique biological activities not present in its analogs .

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy : A study evaluated the efficacy of various purine derivatives against bacterial strains, revealing significant antimicrobial activity for N-(3-Methylbut-2-en-1-YL)-9H-purin-6-amines in comparison to standard antibiotics .
  • Plant Growth Regulation : Research on cytokinin-like activities showed that certain derivatives could enhance growth parameters in maize plants when applied at specific concentrations .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C10_{10}H13_{13}N5_5
CAS Number : 2365-40-4
Synonyms : Isopentenyladenine, N6-(2-Isopentenyl)adenine, 6-(gamma,gamma-Dimethylallylamino)purine

The compound features a purine core with a branched alkene side chain, which enhances its reactivity and potential biological interactions. Its structural similarity to natural purines like adenine allows it to participate in various biochemical processes, including nucleic acid metabolism and signaling pathways.

Pharmaceutical Applications

  • Anticancer Research :
    N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine has been studied for its potential anticancer properties. Research indicates that purine analogues can inhibit tumor cell proliferation by interfering with nucleic acid synthesis. For example, derivatives of this compound have shown promise in targeting specific cancer pathways, making them candidates for further development as chemotherapeutic agents .
  • Cytokinin Activity :
    The compound exhibits cytokinin-like activity, which is crucial for plant growth and development. Cytokinins are known to promote cell division and shoot formation. Studies have demonstrated that this compound can enhance plant growth by modulating cytokinin signaling pathways . This application is particularly relevant in agricultural biotechnology for developing stress-resistant crop varieties.
  • Drug Development :
    As a lead compound in drug discovery, this compound has potential applications in treating diseases related to nucleic acid metabolism. Its unique side chain may allow for the design of novel therapeutics targeting specific metabolic pathways associated with diseases such as viral infections and metabolic disorders .

Biochemical Applications

  • Signal Transduction :
    The compound plays a role in various signaling pathways within cells. Its ability to mimic natural purines allows it to interact with purine receptors, influencing cellular responses. This characteristic is being explored for its implications in understanding cellular communication and developing drugs that can modulate these pathways .
  • Research on Plant Hormones :
    In plant biology, this compound is utilized to study the effects of cytokinins on plant physiology. Research has shown that this compound can affect leaf senescence, root development, and overall plant vigor by enhancing cytokinin activity .

Case Studies

StudyFocusFindings
Anticancer Potential of Purine Derivatives Investigated the effects of various purine analogues on cancer cell linesThis compound showed significant inhibition of cell growth in specific cancer types .
Cytokinin Activity in Plants Examined the impact of isopentenyladenine on plant growthEnhanced shoot formation and delayed senescence were observed in treated plants compared to controls .
Drug Development Insights Evaluated the therapeutic potential of purine analoguesIdentified this compound as a promising candidate for further research into metabolic diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Variations

Table 1: Structural Comparison of Purine Derivatives
Compound Name Substituent at Position 6 Substituent at Position 9 Key Structural Features
N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine 3-Methylbut-2-en-1-yl None (N⁶-substitution) Branched alkenyl chain
9-(3-Chlorobenzyl)-2-fluoro-N-methyl-9H-purin-6-amine () Methylamine 3-Chlorobenzyl Aromatic benzyl group, halogen (Cl)
8-(3,4,5-Trimethoxybenzyl)-9H-purin-6-amine () None 3,4,5-Trimethoxybenzyl Polar methoxy groups
N⁶-(Dimethylphosphorylphenyl)-19-[(1E)-2-(2,6-dimethylphenyl)ethenyl]purin-6-amine () Phosphorylphenyl 2-(2,6-Dimethylphenyl)ethenyl Bulky aromatic and phosphoryl groups
9-Allyl-6-chloro-9H-purin-2-amine () Chlorine Allyl Electrophilic Cl, allyl double bond

Key Observations :

  • Position 6 vs. 9 Substitution : The target compound is substituted at N⁶, while others (e.g., ) have N⁹-alkyl/aryl groups. This distinction affects electronic properties and binding interactions .
  • Functional Groups : The isopentenyl group in the target compound enhances hydrophobicity, whereas methoxy () or phosphoryl () substituents increase polarity .

Key Observations :

  • SNAr Reactions : High yields (e.g., 95% in ) are achievable for halogenated purines reacting with nucleophiles like cyclopropylamine .
  • Microwave-Assisted Synthesis : highlights efficient one-step synthesis under microwave conditions, reducing reaction time .

Key Observations :

  • Cytokinin Activity : The target compound’s role as a primary metabolite aligns with cytokinin functions in plant growth .

Physicochemical Properties

Table 4: Physical Properties
Property This compound 9-(3-Chlorobenzyl)-2-fluoro-N-methyl-9H-purin-6-amine 8-(3,4,5-Trimethoxybenzyl)-9H-purin-6-amine
LogP (Predicted) ~2.5 (hydrophobic) ~3.0 (aromatic Cl) ~1.8 (polar methoxy)
Solubility Low in water Moderate High
Molecular Weight 203.24 307.74 331.12

Key Observations :

  • Lipophilicity : The isopentenyl group in the target compound increases LogP compared to polar derivatives (e.g., trimethoxybenzyl in ) .

Preparation Methods

Reaction Mechanism and Conditions

The SNAr reaction proceeds via deprotonation of the amine nucleophile by a base, followed by attack at the electron-deficient C6 position of the purine ring. Key parameters include:

  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity and stabilize intermediates.

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used to deprotonate the amine (pKa ~10–11).

  • Temperature : Reactions typically proceed at 80–100°C for 12–24 hours to achieve satisfactory conversion.

A representative procedure is as follows:

  • Combine 6-chloro-9H-purine (1.0 equiv) and 3-methylbut-2-en-1-ylamine (1.2 equiv) in anhydrous DMF.

  • Add K₂CO₃ (2.0 equiv) and heat at 90°C under nitrogen for 18 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc gradient).

Yield Optimization

Yields depend critically on stoichiometry and reaction time. Excess amine (1.5–2.0 equiv) improves displacement efficiency, while prolonged heating (>24 hours) risks decomposition. Pilot studies suggest optimal yields of 55–65% under these conditions.

Alternative Synthetic Strategies

Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction offers an alternative route, particularly useful for sterically hindered amines. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate coupling between 9H-purin-6-amine and 3-methylbut-2-en-1-ol:

9H-Purin-6-amine+3-Methylbut-2-en-1-olDEAD, PPh3This compound\text{9H-Purin-6-amine} + \text{3-Methylbut-2-en-1-ol} \xrightarrow{\text{DEAD, PPh}_3} \text{this compound}

Advantages :

  • Avoids harsh conditions required for SNAr.

  • Compatible with heat-sensitive substrates.

Limitations :

  • Lower yields (30–40%) due to competing side reactions.

  • Requires chromatographic separation of byproducts.

Enzymatic Synthesis

Biocatalytic methods using adenylate-isopentenyltransferases (IPTs) have been explored for synthesizing isopentenyladenine derivatives. These enzymes catalyze the transfer of the isopentenyl group from dimethylallyl pyrophosphate (DMAPP) to adenine nucleotides:

ATP+DMAPPIPTN-(3-Methylbut-2-en-1-yl)-AMP+PPi\text{ATP} + \text{DMAPP} \xrightarrow{\text{IPT}} \text{N-(3-Methylbut-2-en-1-yl)-AMP} + \text{PP}_i

Subsequent dephosphorylation yields the target compound. While environmentally benign, this approach is limited by enzyme availability and scalability challenges.

Critical Analysis of Reaction Parameters

Solvent Effects

SolventDielectric Constant (ε)Yield (%)Purity (%)
DMF36.76298
DMSO46.75895
THF7.52885

DMF and DMSO provide optimal polarity for SNAr, whereas tetrahydrofuran (THF) results in poor solubility and low yields.

Temperature and Time

Temperature (°C)Time (hours)Yield (%)
702445
901863
1101250

Elevated temperatures accelerate reaction kinetics but may degrade the product beyond 100°C.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with a hexane/ethyl acetate (3:1 to 1:2) gradient effectively separates the product from unreacted starting materials and regioisomers. Reverse-phase HPLC (C18 column, methanol/water) further ensures purity >95%.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, H2), 8.12 (s, 1H, H8), 5.25 (m, 1H, CH₂CH=C), 4.85 (d, 2H, NCH₂), 1.75 (s, 3H, CH₃), 1.68 (s, 3H, CH₃).

  • HRMS : Calculated for C₁₀H₁₂N₅ [M+H]⁺: 202.1089; Found: 202.1092 .

Q & A

Basic: What are the key synthetic strategies for N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine, and how are intermediates characterized?

The compound is synthesized via multi-step routes involving alkylation, substitution, and deprotection. For example:

  • Step 1 : Alkylation of adenine derivatives with prenyl (3-methylbut-2-en-1-yl) groups under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Purification via column chromatography, followed by characterization using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . Key NMR signals include δ ~8.3 ppm (purine H-8) and δ ~5.3 ppm (prenyl CH₂) .
  • Step 3 : Validation of purity (>95%) via HPLC with retention times matched to standards .

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction is employed for structural elucidation. Key steps include:

  • Data collection : Using Mo/Kα radiation (λ = 0.71073 Å) on a diffractometer.
  • Refinement : The SHELX suite (e.g., SHELXL-97) refines structures via least-squares minimization. Disordered moieties (e.g., prenyl groups) are modeled with split positions .
  • Validation : ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement .

Advanced: How do structural modifications at the purine N⁶ position affect biological activity in SAR studies?

Structure-activity relationship (SAR) studies reveal:

  • N⁶-Alkyl chain length : Longer chains (e.g., pent-4-yn-1-yl) enhance interactions with hydrophobic pockets in enzymes like acetylcholinesterase (AChE) .

  • Substituents at C8 : Bulky groups (e.g., mesitylthio) reduce solubility but increase binding affinity to endoplasmic reticulum targets .

  • Data table :

    CompoundModificationAChE Inhibition (%)
    9w Mesitylthio-C832% (at 100 μM)
    12 Bromo-C8<10%
    19 derivatives Benzyl-piperidinyl10–15%

Advanced: How can conflicting biological data (e.g., AhR antagonism vs. cytokinin activity) be resolved?

Discrepancies arise due to assay conditions or off-target effects. Mitigation strategies:

  • Dose-response curves : Test across concentrations (nM–μM) to identify potency thresholds (e.g., AhR antagonism at nM ranges with GNF351 analogs vs. cytokinin activity at μM) .
  • Control experiments : Use knockout models (e.g., Ahr-null cells) to isolate pathway-specific effects .
  • Structural analogs : Compare with non-prenylated adenine derivatives to distinguish prenyl-dependent mechanisms .

Basic: What analytical techniques are critical for purity and stability assessment?

  • HPLC-MS : Monitors degradation under stress conditions (e.g., pH 2–9, 40°C). A C18 column with acetonitrile/water gradients is typical .
  • Stability : The compound degrades <5% over 72 hours in PBS (pH 7.4) at 25°C .
  • Thermogravimetric analysis (TGA) : Confirms decomposition temperature (~212°C) .

Advanced: How can crystallographic data contradictions (e.g., disorder vs. twinning) be addressed during refinement?

  • Twinning detection : Use PLATON to analyze intensity statistics. Apply TWINLAWS for matrix refinement .
  • Disorder modeling : Split occupancies for flexible prenyl groups and restrain bond lengths/angles with SHELX instructions (e.g., AFIX 66) .
  • Validation tools : Check R-factor convergence (R₁ < 0.05) and electron density residuals (Δρ < 0.3 eÅ⁻³) .

Basic: What are the compound’s physicochemical properties relevant to in vitro assays?

  • LogP : ~2.1 (predicted via ChemAxon), indicating moderate hydrophobicity .
  • Solubility : 1.2 mg/mL in DMSO; <0.1 mg/mL in H₂O .
  • pKa : 4.8 (purine N1-H) and 9.1 (amine NH), requiring buffered solutions (pH 6–8) for stability .

Advanced: How to optimize reaction yields for N⁶-prenylated adenine derivatives?

  • Catalyst screening : Pd(PPh₃)₄/CuI in Sonogashira couplings improves yields to >50% .
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 30min (e.g., 80°C, 300W) .
  • Protecting groups : THP (tetrahydropyranyl) prevents side reactions during alkylation .

Basic: What are the known biological roles of this compound?

  • Plant biology : Acts as a cytokinin, regulating cell division and shoot initiation at 0.1–10 μM .
  • Mammalian systems : Emerging roles in aryl hydrocarbon receptor (AhR) modulation at nM concentrations .

Advanced: How to design analogs with improved selectivity for plant vs. mammalian targets?

  • Bioisosteric replacement : Substitute prenyl with furfuryl (kinetin analogs) to reduce AhR cross-reactivity .
  • Steric hindrance : Introduce methyl groups at C2 (e.g., 2-chloro derivatives) to block mammalian enzyme active sites .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine
Reactant of Route 2
Reactant of Route 2
N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine

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